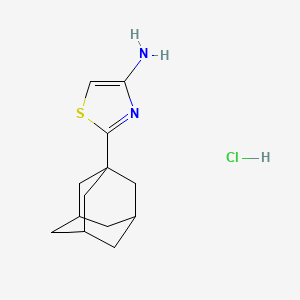

2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1-adamantyl)-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S.ClH/c14-11-7-16-12(15-11)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTVLDJEIZEPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 1-(Adamantan-1-yl)thiourea

The initial step involves synthesizing 1-(Adamantan-1-yl)thiourea, which serves as a key intermediate.

- React 1-adamantyl bromomethyl ketone with thiourea in an alcohol solvent such as ethanol or isopropanol.

- The reaction is typically carried out at reflux temperature (around 70°C) for 4–6 hours.

- The mixture is then cooled, and the precipitate is filtered, washed, and recrystallized.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or Isopropanol |

| Temperature | Reflux (~70°C) |

| Reaction Time | 4–6 hours |

| Yield | Approximately 60–75.8% |

Functionalization to Form 2-(Adamantan-1-yl)-1,3-thiazol-4-amine

Step 3: Cyclization to form the thiazole ring

- The amino derivative reacts with suitable aryl or alkyl halides or acyl derivatives to form the thiazole ring.

- For instance, reacting with aryl bromomethyl ketones under reflux in ethanol, followed by sodium acetate addition, yields diarylthiazol-2(3H)-imine derivatives.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | Several hours (variable) |

| Yield | 39–75% (depending on substituents) |

Conversion to Hydrochloride Salt

Step 4: Acidic treatment to form hydrochloride

- The free base, 2-(Adamantan-1-yl)-1,3-thiazol-4-amine, is converted into its hydrochloride salt.

- This is achieved by treating the amine with hydrogen chloride gas or hydrochloric acid in a suitable solvent such as ethanol or water.

- Dissolve the amine in ethanol or water.

- Bubble dry HCl gas into the solution at low temperature (~0–5°C).

- Stir for several hours to ensure complete conversion.

- Evaporate the solvent under reduced pressure or crystallize the salt from the reaction mixture.

| Parameter | Details |

|---|---|

| Acid Source | Hydrogen chloride gas or concentrated HCl solution |

| Solvent | Ethanol or water |

| Temperature | 0–5°C during HCl bubbling |

| Reaction Time | 2–4 hours |

| Yield | Typically high (>80%) |

Summary Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 1-adamantyl bromomethyl ketone | Thiourea, ethanol, reflux | 1-(Adamantan-1-yl)thiourea | 60–75.8% | Precursor for thiazole ring formation |

| 2 | 1-(Adamantan-1-yl)thiourea | Aromatic aldehyde, mercaptoacetic acid, microwave | 4-(Adamantan-1-yl)thiazol-2-amine | 20–60% | Microwave-assisted synthesis |

| 3 | Thiazol-2-amine derivative | Halides or acyl derivatives, reflux | Thiazole derivatives | Variable | Functionalization step |

| 4 | Thiazole amine | HCl gas or HCl solution | 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride | High (>80%) | Final salt form |

Research Findings and Notes

- Yield Variability: The overall yields depend heavily on the specific substituents and reaction conditions, with microwave-assisted methods offering shorter reaction times and moderate to good yields.

- Reaction Conditions: Reflux in ethanol or isopropanol remains the most common solvent choice, with microwave irradiation providing a more efficient alternative.

- Purification: Crystallization from ethyl acetate or similar solvents is standard for isolating pure intermediates and final products.

- Safety and Handling: Use of HCl gas requires appropriate safety measures, including proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially leading to the formation of thiazolidines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines, secondary amines.

Substitution: Various adamantane derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is C13H18ClN2S, with a molecular weight of approximately 274.81 g/mol. The compound features an adamantane moiety, which contributes rigidity and lipophilicity, and a thiazole ring that enhances its reactivity and biological interactions.

Chemistry

- Catalysis : The compound can serve as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of chemical reactions. Its rigid structure allows it to stabilize metal centers effectively.

- Materials Science : Due to its unique physical properties, this compound is being explored for the development of advanced materials with improved thermal and mechanical characteristics.

Biology and Medicine

- Antiviral Agents : The adamantane structure is known for its antiviral properties. Research indicates that derivatives of this compound may exhibit antiviral activity against various viruses, including influenza.

- Antibacterial and Antifungal Activity : Recent studies have demonstrated the compound's effectiveness against a range of bacterial strains and fungi. For instance, certain derivatives showed potent broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been evaluated for its anti-proliferative effects on human tumor cell lines. In vitro studies revealed significant inhibition of cancer cell growth, supporting its potential use in cancer therapy .

Industry

- Polymer Additives : The compound can be utilized as an additive in polymers to enhance their thermal stability and mechanical strength, making it suitable for various industrial applications.

- Coatings : Its unique structure allows it to be used in high-durability coatings that require resistance to chemical degradation.

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Potential against influenza viruses |

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Significant activity against pathogenic fungi |

| Anticancer | Inhibitory effects on human tumor cell lines |

Case Study 1: Antibacterial Activity

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is likely related to its ability to interact with biological targets through its adamantane and thiazole moieties. The adamantane group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially disrupting viral replication. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Key Observations :

- Core Heterocycles : The target compound’s thiazole ring differs from pyridoindole (8c, 8d) or benzoate ester (2r) cores, influencing electronic properties and binding interactions.

- Substituent Effects : Fluorine in 8c enhances metabolic stability, while selenium in 4d introduces redox-modulating capabilities .

- Synthetic Complexity : Derivatives like 8c–8f () require multi-step indole functionalization, whereas ester-based analogs () are synthesized via straightforward coupling reactions .

Physicochemical Properties

- Lipophilicity : Adamantane increases logP values across all derivatives, but the thiazole amine in the target compound may improve solubility compared to esters (e.g., 2a–q ) .

- Thermal Stability: Pyridoindole derivatives (e.g., 8c) exhibit higher melting points (>250°C) due to rigid fused-ring systems, whereas selenourea 4d melts at lower temperatures (141–142°C) .

Biological Activity

2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, including an adamantane moiety and a thiazole ring, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H18ClN2S, with a molecular weight of approximately 274.81 g/mol. The presence of nitrogen and sulfur in the thiazole ring enhances its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | Sub-micromolar concentrations |

| Gram-positive bacteria | Varies; generally lower than standard antibiotics |

| Gram-negative bacteria | Effective against resistant strains |

In a study of the 2-aminothiazole series, derivatives demonstrated potent activity against M. tuberculosis, with specific analogs achieving selective bactericidal effects without iron chelation mechanisms .

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against various fungal strains, showing promising results that indicate potential for development as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 10.56 ± 1.14 | Induces apoptosis via caspase pathways |

| MCF7 (breast cancer) | Varies | Potential cytotoxic effects noted |

| HeLa (cervical cancer) | Varies | Induces cell cycle arrest |

In one study, a derivative exhibited significant anti-proliferative activity against HepG2 cells, inducing apoptosis through caspase-dependent mechanisms .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit 11β-hydroxysteroid dehydrogenase isoforms, which are crucial in steroid metabolism and may play a role in metabolic disorders .

- Binding Affinity : Molecular docking studies suggest favorable binding energies with key enzymes, indicating its potential as a selective inhibitor .

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of this compound:

- A study demonstrated that modifications at the C-2 position of the thiazole ring can enhance antibacterial activity against M. tuberculosis while maintaining selectivity over other bacterial species .

- Another research effort focused on synthesizing novel derivatives which showed improved anticancer activity compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Adamantan-1-yl)-1,3-thiazol-4-amine hydrochloride, and how is purity validated?

- Methodology : Synthesis typically involves coupling adamantane derivatives with thiazole precursors. For example, 1-(1-adamantylacetyl)-1H-imidazole can react with substituted benzothiazol-2-amine under reflux in chloroform, followed by crystallization from ethanol . Purity is validated via melting point analysis, IR spectroscopy (e.g., ν(C=O) at ~1668 cm⁻¹), and NMR (e.g., adamantane proton signals at δ 1.52–1.96 ppm in DMSO-d₆) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Always use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid prolonged storage due to potential degradation, and dispose of waste via certified hazardous waste handlers. Refer to TCI America’s safety guidelines, which emphasize avoiding inhalation, skin contact, and ingestion .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign adamantane protons (δ 1.5–2.1 ppm) and thiazole ring protons (δ 7.0–7.7 ppm) .

- IR : Identify key functional groups (e.g., C=S stretch at ~1267 cm⁻¹) .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity and molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in adamantane-thiazole derivatives?

- Methodology : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is critical. For example, triclinic P1 space group analysis reveals hydrogen-bonded dimers (N–H⋯N) and non-classical interactions (C–H⋯O/S), which stabilize crystal packing . Discrepancies in bond angles or torsion values (e.g., N–C–C–C dihedral angles ≈ −100°) are resolved via iterative refinement cycles .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?

- Methodology : Analyze intermolecular interactions using Hirshfeld surface calculations. In crystal structures, classical hydrogen bonds (N–H⋯N) and weaker interactions (C–H⋯S/O) form ribbons or 3D networks. For example, S⋯S interactions (3.62 Å) contribute to layer stacking .

Q. How can researchers design biological activity assays for adamantane-containing thiazoles?

- Methodology :

- Antiviral : Test against influenza A via plaque reduction assays in MDCK cells, referencing adamantane’s known M2 ion channel inhibition .

- Antibacterial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive pathogens (e.g., S. aureus), with positive controls like ciprofloxacin .

- Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK-293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.